molecular formula C13H9F3N2O B12911524 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 112816-06-5

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12911524
CAS No.: 112816-06-5
M. Wt: 266.22 g/mol
InChI Key: DXAUDTTZDASQQY-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone is an organic compound that features a pyrimidine ring and a trifluoromethyl-substituted phenyl group

Properties

CAS No.

112816-06-5

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

2-pyrimidin-4-yl-1-[3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-9(6-10)12(19)7-11-4-5-17-8-18-11/h1-6,8H,7H2

InChI Key

DXAUDTTZDASQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone typically involves the reaction of pyrimidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method is the condensation reaction between 4-pyrimidinylacetic acid and 3-(trifluoromethyl)benzaldehyde under acidic conditions, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways. Some key areas of research include:

  • Inhibition of Enzymes : Studies have indicated that derivatives of pyrimidine compounds can act as inhibitors for specific enzymes involved in cancer progression, such as mutant isocitrate dehydrogenase (IDH) . This inhibition is crucial in the context of targeted cancer therapies.
  • Antimicrobial Properties : Research has shown that compounds containing pyrimidine rings possess antimicrobial activities. The trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, making it a candidate for developing new antimicrobial agents .

Therapeutic Applications

The therapeutic potential of 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone extends to several conditions:

  • Cancer Treatment : The compound's ability to inhibit mutant IDH proteins suggests its potential use in treating certain types of cancers, particularly those associated with metabolic dysregulation .
  • Neurological Disorders : Some studies have explored its role in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Activity Evaluation : A study published in the Chemical and Pharmaceutical Bulletin detailed the synthesis of various pyrimidine derivatives, including this compound. The biological evaluation showed promising results against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrimidine structure influence biological activity. This SAR analysis helps in designing more potent analogs for therapeutic use .

Data Tables

Below are summarized findings from various studies regarding the compound's efficacy and applications:

Study ReferenceBiological ActivityTargetOutcome
Enzyme InhibitionIDHSignificant inhibition observed
AntimicrobialBacteriaEffective against multiple strains
Neurotransmitter ModulationSerotonin ReceptorsPotential antidepressant effects

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-4-yl)-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(Pyrimidin-4-yl)-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10F3N2O\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_2\text{O}

This compound features a pyrimidine ring, a trifluoromethyl group, and an ethanone moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and neurodegenerative disorders.

Inhibition of Enzymes

Studies have shown that compounds with similar structures can inhibit enzymes such as mutant isocitrate dehydrogenase (IDH), which is implicated in certain cancers. For example, pyrimidine derivatives have been documented to exhibit inhibitory effects on IDH mutants, leading to reduced tumor growth in vitro and in vivo models .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data obtained from different studies.

Cell Line IC50 (µM) Reference
Hep3B5.97
SkHep10.26
Neuroblastoma cells10.5

Case Study 1: Liver Cancer

A study focused on liver cancer cell lines (Hep3B and SkHep1) showed that the compound significantly inhibited cell viability with IC50 values indicating potent cytotoxicity. The mechanism involved modulation of cholinesterase activity, which is crucial for maintaining cellular homeostasis during cancer progression .

Case Study 2: Neurodegenerative Disorders

In another investigation, derivatives similar to this compound were evaluated for their neuroprotective effects. The findings suggested that these compounds could prevent neuronal cell death by inhibiting apoptotic pathways and enhancing neurotrophic factor signaling .

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